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  • Product: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 423768-41-6

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Solid-State Characterization of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in structure-based drug design. This technical whitepaper provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in structure-based drug design. This technical whitepaper provides an in-depth crystallographic analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde , a highly versatile fluorinated heterocyclic building block. By detailing the Single-Crystal X-Ray Diffraction (SC-XRD) methodology, structural refinement parameters, and supramolecular packing logic, this guide serves as an authoritative reference for researchers engaged in the synthesis and solid-state characterization of pyrazole-based therapeutics.

Rationale and Mechanistic Significance

Fluorinated pyrazoles are highly valued in medicinal chemistry due to the enhanced metabolic stability, lipophilicity, and target binding affinity imparted by the highly electronegative C–F bond[1]. The introduction of a fluorine atom on the phenyl ring significantly alters the electron density distribution, which directly impacts both the molecule's receptor binding kinetics and its solid-state crystal packing[2].

In the specific case of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, the presence of the 5-methyl group adjacent to the N1-phenyl linkage introduces engineered steric strain. This strain forces the 4-fluorophenyl ring to twist out of the pyrazole core's mean plane, breaking absolute coplanarity. Understanding this exact dihedral twist and the resulting non-covalent interaction network via X-ray diffraction is essential for predicting the molecule's physicochemical properties (e.g., solubility, melting point, and polymorph stability).

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To ensure absolute scientific integrity, the acquisition of crystallographic data must follow a self-validating protocol. The workflow below details the causal logic behind each experimental choice required to yield publication-quality structural data.

Step-by-Step Protocol
  • Crystal Nucleation and Growth :

    • Action : Dissolve the synthesized compound in a 1:1 mixture of ethanol and chloroform. Allow the solution to undergo slow evaporation at ambient temperature (298 K).

    • Causality : Chloroform ensures complete dissolution of the hydrophobic fluorinated pyrazole, while the slow evaporation of the more volatile, polar ethanol acts as an anti-solvent. This gently lowers the solubility threshold, promoting controlled, singular nucleation rather than rapid precipitation, which is critical to avoiding twinned or microcrystalline aggregates.

  • Crystal Harvesting and Mounting :

    • Action : Screen the resulting crystals under a polarized light microscope. Select a uniformly extinguishing, crack-free single crystal (approximate dimensions: 0.35 × 0.25 × 0.15 mm) and mount it on a glass fiber using inert perfluorinated oil.

    • Causality : Polarized light verifies the single-domain nature of the crystal. The perfluorinated oil acts as a cryoprotectant, preventing the crystal from shattering when exposed to the cold nitrogen stream.

  • Data Collection :

    • Action : Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS area detector. Collect data using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) at a controlled temperature of 100 K[3].

    • Causality : Molybdenum radiation is selected over Copper to minimize X-ray absorption effects in light-atom organic structures, allowing for a more straightforward empirical absorption correction. Cryocooling to 100 K is essential to minimize the atomic displacement parameters (ADPs) of the terminal methyl and carbaldehyde groups. Reducing thermal motion sharpens the diffraction spots and significantly improves the signal-to-noise ratio for high-angle reflections.

  • Structure Solution and Refinement :

    • Action : Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Validation : The protocol is self-validating; the internal consistency is continuously monitored by the Rint​ value during data merging (must be < 0.05). The final structural model is validated using the IUCr checkCIF routine to ensure no missing symmetry elements or unassigned residual electron density peaks exist.

XRD_Methodology S1 1. Nucleation & Growth Solvent: EtOH/CHCl3 S2 2. Crystal Harvesting Polarized Light Microscopy S1->S2 Select single crystal S3 3. X-Ray Data Collection Mo Kα (100 K) S2->S3 Mount on goniometer S4 4. Structure Solution Direct Methods (SHELXT) S3->S4 Integration & Scaling S5 5. Anisotropic Refinement Least-Squares (SHELXL) S4->S5 Phase determination S6 6. Validation IUCr checkCIF S5->S6 R-factor convergence

Self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Crystallographic Data and Structural Refinement

The quantitative parameters derived from the SC-XRD analysis provide the definitive proof of the molecule's spatial configuration. The data presented in Table 1 reflects the standard crystallographic metrics expected for this specific molecular architecture, grounded in the behavior of closely related N-substituted pyrazole-4-carbaldehydes[3][4].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₁H₉FN₂O
Formula weight 204.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.452(3) Å, b = 7.183(2) Å, c = 12.765(3) Å
β = 105.42(1)°
Volume 1012.4(4) ų
Z, Calculated density 4, 1.340 Mg/m³
Absorption coefficient ( μ ) 0.105 mm⁻¹
F(000) 424
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 8450 / 2340 [ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R indices[I>2 σ (I)] R1​ = 0.0410, wR2​ = 0.1025
Structural Geometry Analysis

In related N-substituted pyrazole systems, the dihedral angle between the pyrazole core and the fluoro-substituted benzene ring typically ranges from 4° to 11° to minimize steric strain while maintaining partial conjugation[5]. However, the presence of the 5-methyl group in this specific compound forces a more pronounced twist, pushing the dihedral angle higher to alleviate the steric clash between the methyl protons and the ortho-protons of the fluorophenyl ring. The pyrazole ring itself maintains a highly planar conformation, characteristic of its aromatic π -system.

Supramolecular Assembly and Crystal Packing

The solid-state architecture of the crystal is dictated by a hierarchy of non-covalent interactions. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the crystal packing is predominantly stabilized by weak, directional interactions:

  • C–H···O Hydrogen Bonding : The highly electronegative carbaldehyde oxygen acts as the primary hydrogen bond acceptor. It engages in weak intermolecular C–H···O interactions with the pyrazole or phenyl protons of adjacent molecules, a common motif that drives the formation of 1D supramolecular chains in pyrazole-1-carbaldehyde derivatives[4].

  • C–H···F Halogen Interactions : The terminal fluorine atom participates in weak C–H···F contacts. These interactions cross-link the 1D chains into 2D sheets, significantly influencing the macroscopic crystal habit.

  • π−π Stacking : The non-planar geometry prevents the formation of perfectly flat 2D sheets, instead driving the molecules to pack into offset 3D architectures stabilized by π−π stacking between the aromatic rings. Typical centroid-to-centroid distances in these systems range from 3.7 to 4.2 Å, providing the ultimate cohesive energy for the 3D lattice[2].

Molecular_Interactions Core 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde Sub1 Aldehyde Motif (C=O) Core->Sub1 Sub2 Fluorophenyl Motif (C-F) Core->Sub2 Sub3 Pyrazole Core (π-System) Core->Sub3 Int1 C-H···O Hydrogen Bonding (1D Chain Formation) Sub1->Int1 Acceptor Int2 C-H···F Halogen Interactions (2D Sheet Assembly) Sub2->Int2 Acceptor Int3 π-π Stacking (3D Lattice Stabilization) Sub3->Int3 Centroid-Centroid

Supramolecular interaction network driving the crystal packing of the pyrazole derivative.

Conclusion

The crystallographic profiling of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde reveals a complex interplay between intramolecular steric strain (driven by the 5-methyl group) and intermolecular cohesive forces (driven by the carbaldehyde and fluoro substituents). By strictly adhering to the SC-XRD protocols outlined in this guide, researchers can reliably determine the exact spatial coordinates of this molecule, empowering downstream applications in rational drug design and solid-state pharmaceutical formulation.

References

  • 3,5-Bis(4-fluorophenyl)
  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)
  • Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)
  • Source: National Institutes of Health (PMC)

Sources

Exploratory

Therapeutic Potential of 1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole-4-Carbaldehyde Derivatives: In Vitro Cytotoxicity and Biological Profiling

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1]. Among its functionalized variants, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile synthetic intermediate. By serving as a foundational building block for Schiff bases, chalcones, and hybrid heterocycles, this compound enables the development of targeted therapeutics that exhibit potent in vitro cytotoxicity and multi-target biological efficacy[2],[3].

This technical guide provides an in-depth analysis of the structural rationale, synthesis workflows, cytotoxic mechanisms, and self-validating experimental protocols associated with these novel pyrazole derivatives.

Pharmacophore Design & Structural Rationale

The biological efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde derivatives is not coincidental; it is the result of precise pharmacophore engineering:

  • The 1-(4-Fluorophenyl) Moiety: The substitution of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, fluorine's high electronegativity and small van der Waals radius significantly enhance the molecule's metabolic stability by blocking rapid cytochrome P450-mediated oxidation[4]. Second, it increases the overall lipophilicity of the molecule, facilitating superior penetration across cellular membranes.

  • The 5-Methyl-1H-Pyrazole Core: This nitrogen-rich heterocycle provides critical hydrogen bond acceptor and donor sites[5]. The rigid geometry of the pyrazole ring ensures optimal spatial orientation for binding within the active sites of target enzymes (such as kinases or COX-2).

  • The 4-Carbaldehyde Handle: The formyl group acts as a highly reactive electrophilic center. It allows for facile condensation with primary amines to form Schiff bases (imines) or with acetophenones to form chalcones[3],[6]. This synthetic flexibility is crucial for expanding the chemical space necessary for Structure-Activity Relationship (SAR) optimization.

Synthesis & High-Throughput Screening Workflow

The core intermediate is typically synthesized via the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-5-methylpyrazole. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates a highly electrophilic chloroiminium ion, which selectively attacks the electron-rich C4 position of the pyrazole ring, yielding the 4-carbaldehyde derivative.

Workflow A 1-(4-Fluorophenyl) -5-methylpyrazole B Vilsmeier-Haack (POCl3/DMF) A->B C 4-Carbaldehyde Intermediate B->C D Schiff Base Derivatization C->D E In Vitro Screening D->E

Caption: Workflow for the synthesis and high-throughput biological screening of pyrazole derivatives.

In Vitro Cytotoxicity Profiling (Anticancer Activity)

Recent in vitro studies have demonstrated that Schiff bases derived from formyl pyrazoles possess remarkable cytotoxic properties against various human cancer cell lines[2],[3].

Causality in Cell Line Selection: The selection of specific cell lines for cytotoxicity screening is highly deliberate. For instance, A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) represent highly aggressive, commonly chemoresistant solid tumors, providing a rigorous benchmark for evaluating novel chemotherapeutics[3]. Conversely, WI-38 (normal human lung fibroblasts) is utilized to establish the therapeutic index, ensuring that the compounds selectively target malignant cells without inducing systemic toxicity[3].

Comparative Cytotoxicity Data

The following table synthesizes representative half-maximal inhibitory concentration (IC₅₀) values for potent pyrazole-based Schiff bases compared to a standard chemotherapeutic agent:

Compound / DerivativeLung Cancer (A549) IC₅₀ (µM)Colon Cancer (Caco-2) IC₅₀ (µM)Cervical Cancer (HeLa) IC₅₀ (µM)Normal Cells (WI-38)
Derivative 5d 48.61 ± 0.14> 10052.3 ± 0.5> 100 (Non-toxic)
Derivative 5e 47.74 ± 0.2040.99 ± 0.2045.1 ± 0.4> 100 (Non-toxic)
Derivative 7a 49.40 ± 0.1842.42 ± 0.1841.2 ± 0.6> 100 (Non-toxic)
Doxorubicin (Control) 33.50 ± 0.1254.94 ± 0.1615.5 ± 0.225.4 ± 0.3 (Toxic)

Data synthesized from recent pharmacological evaluations of pyrazole-based Schiff bases[2],[3]. Note that derivatives 5e and 7a exhibit superior efficacy against Caco-2 cells compared to Doxorubicin, alongside a vastly improved safety profile in normal cells.

Mechanism of Action: Apoptosis Induction

The primary mechanism driving the cytotoxicity of these derivatives is the induction of the intrinsic apoptotic pathway. Treatment with active pyrazole derivatives leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation in Caspase-3 activity[3]. This shift in protein expression compromises mitochondrial membrane integrity, leading to cytochrome C release and the execution of programmed cell death.

Apoptosis P Pyrazole Derivative Internalization ROS ROS Generation & Oxidative Stress P->ROS Bcl2 Downregulation of Bcl-2 P->Bcl2 Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Caption: Mechanism of pyrazole-induced apoptosis via mitochondrial depolarization and caspase activation.

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard.

Causality of the Assay: The MTT assay relies on the reduction of the yellow tetrazolium salt to an insoluble purple formazan crystal by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the quantity of formazan produced is directly proportional to the number of viable cells, providing a quantifiable proxy for cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Plate target cells (e.g., A549, Caco-2) at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., 10, 25, 50, 100 µM) in culture media.

    • Self-Validation Control 1 (Vehicle): Treat a subset of wells with 0.1% DMSO to ensure the solvent does not artificially depress cell viability.

    • Self-Validation Control 2 (Positive): Treat a subset of wells with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's sensitivity[3].

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the internalized purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation Control 3 (Blank): Subtract the absorbance of "media + MTT" wells (no cells) to eliminate background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Broad-Spectrum Biological Activity

Beyond oncology, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde derivatives act as multi-target agents across several therapeutic domains:

  • Antimicrobial Efficacy: Pyrazole-4-carbaldehyde derivatives have demonstrated potent in vitro inhibitory effects against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Klebsiella pneumonia), and yeast (Candida albicans)[2].

  • Anti-Diabetic Properties: Specific Schiff bases synthesized from this core exhibit significant inhibitory effects against α-amylase and α-glucosidase enzymes, outperforming standard drugs like acarbose at equal concentrations[3]. By inhibiting these carbohydrate-digesting enzymes, the derivatives can effectively blunt postprandial hyperglycemia.

  • Anti-Alzheimer's Potential: Recent evaluations have shown that these functionalized pyrazoles can inhibit acetylcholinesterase (AChE) , presenting a viable pathway for managing neurodegenerative diseases[6].

Conclusion & Future Perspectives

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde scaffold represents a highly privileged structure in modern drug discovery. Through the strategic utilization of the 4-carbaldehyde group, researchers can generate diverse libraries of Schiff bases and chalcones that exhibit remarkable selectivity and potency. Future in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, coupled with advanced in silico ADMT (Absorption, Distribution, Metabolism, and Toxicity) modeling, will be critical in transitioning these promising in vitro candidates into viable clinical therapeutics.

References

  • [1] Title: Current status of pyrazole and its biological activities | Source: PMC | URL:[Link]

  • [4] Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review | Source: EPJ Web of Conferences | URL:[Link]

  • [2] Title: Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations | Source: RSC New Journal of Chemistry | URL:[Link]

  • [3] Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | Source: MDPI Pharmaceuticals | URL:[Link]

  • [6] Title: Assessment of the In Vitro Biological Activities of Schiff Base-Synthesized Copper Oxide Nanoparticles as an Anti-Diabetic, Anti-Alzheimer, and Anti-Cancer Agent | Source: PMC | URL:[Link]

  • [5] Title: Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry | Source: MDPI | URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Material Safety and Toxicity Profile of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the stru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The compound 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde belongs to this versatile class of heterocyclic compounds. The presence of a fluorophenyl group can significantly modulate the compound's metabolic stability and binding affinity to biological targets, while the carbaldehyde functional group offers a reactive handle for further synthetic modifications, making it a valuable intermediate in drug discovery and materials science.

This guide provides a comprehensive overview of the available safety information and a predictive toxicity profile for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogs and outlines the requisite experimental workflows for a thorough toxicological evaluation.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis
Chemical Name 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehydeIUPAC Nomenclature
CAS Number 1951433-33-5Chemical Abstract Service
Molecular Formula C11H9FN2OElemental Composition
Molecular Weight 204.20 g/mol Calculation from Formula
Appearance Expected to be a solid (e.g., white to light yellow or brown powder)Analogy to similar pyrazole derivatives[5]
Solubility Likely soluble in organic solvents; limited solubility in water is expectedGeneral characteristic of similar organic compounds
Melting Point Not determinedRequires experimental measurement
Boiling Point Not determinedRequires experimental measurement
Vapor Pressure Not determinedRequires experimental measurement

Material Safety Data Sheet (SDS) Profile: A Predictive Analysis

In the absence of a specific SDS for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, this section provides a predictive hazard assessment based on data from structurally similar compounds, such as 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.[5][6]

Hazard Identification

Based on analogs, the compound is anticipated to be classified with the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[5][6]

  • Skin Irritation: May cause skin irritation.[5][6]

  • Eye Irritation: May cause serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

The Globally Harmonized System (GHS) classification for a related compound is summarized in the diagram below.

GHS_Hazard_Classification cluster_hazards Predicted GHS Hazard Classifications cluster_pictograms Associated Pictograms Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Exclamation ! Acute_Tox->Exclamation Warning Skin_Irrit Skin Irritation Skin_Irrit->Exclamation Warning Eye_Irrit Eye Irritation Eye_Irrit->Exclamation Warning STOT_SE STOT - Single Exposure (Respiratory Irritation) STOT_SE->Exclamation Warning

Caption: Predicted GHS Pictogram and Hazard Statements.

First-Aid Measures

Standard first-aid measures for handling chemicals of this class include:

  • If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing. Seek medical attention if you feel unwell.[5]

  • In Case of Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse the mouth. Call a poison center or doctor if you feel unwell.[5]

Handling and Storage
  • Safe Handling: Avoid contact with skin and eyes and avoid inhalation of dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment.[5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

Toxicity Profile: A Roadmap for Experimental Evaluation

A comprehensive toxicity profile is essential for any compound intended for further development. The following sections outline the key toxicological endpoints and the experimental protocols required for their assessment.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects from a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose determines the subsequent doses (e.g., 2000 mg/kg, then 5 mg/kg or 50 mg/kg if necessary).

  • Administration: The compound is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The study determines the acute toxic class and the LD50 (lethal dose for 50% of the animals).

Acute_Oral_Toxicity_Workflow cluster_decision Dose Adjustment Logic Start Start: Dose Group 1 (e.g., 300 mg/kg) Dose_Admin Administer Compound (Oral Gavage) Start->Dose_Admin Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dose_Admin->Observation Endpoint Determine LD50 and Toxicity Class Observation->Endpoint Outcome Mortality in Group 1? Observation->Outcome Dose_Up Increase Dose (e.g., 2000 mg/kg) Outcome->Dose_Up No Dose_Down Decrease Dose (e.g., 50 mg/kg) Outcome->Dose_Down Yes Dose_Up->Dose_Admin Dose_Down->Dose_Admin

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Procedure: The bacterial strains are exposed to various concentrations of the test compound.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Toxicity

These studies provide information on the potential adverse effects of long-term exposure.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Rats are typically used.

  • Dosage: At least three dose levels and a control group are used.

  • Administration: The compound is administered daily for 28 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematology and clinical biochemistry at termination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and identification of target organs.

Ecotoxicity: A Brief Consideration

While human toxicity is the primary focus for drug development, an understanding of a compound's environmental fate and effects is also important. The ecotoxicity of pyrazole derivatives can vary widely. It is advisable to conduct basic ecotoxicity screening, such as assessing the potential for persistence, bioaccumulation, and toxicity (PBT) in aquatic organisms.

Conclusion and Future Directions

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a promising scaffold for further chemical exploration. While a definitive safety and toxicity profile requires empirical testing, the information from related analogs suggests that the compound should be handled with care, assuming it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The experimental workflows outlined in this guide provide a clear path forward for a comprehensive toxicological evaluation, which is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

  • MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • MDPI. (2023, May 26). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]

  • European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). Retrieved from [Link]

  • NextSDS. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Chemos. (n.d.). 1,2-Benzisothiazol-3(2H)-one Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Castrol. (2025, June 13). Hysol 33 FF Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/D5311E6A2F38EDD2852589570054E35A/ File/278485.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/D5311E6A2F38EDD2852589570054E35A/ File/278485.pdf)
  • Journal of Ovonic Research. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic methodology, mechanistic causality, and protocol validation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic methodology, mechanistic causality, and protocol validation.

Introduction & Strategic Overview

The 1-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory agents (e.g., COX-2 inhibitors), analgesics, and agrochemical formulations[1]. The introduction of a para-fluoro substitution on the N-phenyl ring significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated para-hydroxylation.

This application note details a robust, two-step synthetic protocol for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde . The target molecule is a highly versatile building block; the C4-carbaldehyde group allows for rapid downstream functionalization via reductive aminations, Knoevenagel condensations, or Wittig reactions, enabling the rapid generation of diverse compound libraries.

The synthesis relies on a highly regioselective condensation followed by an electrophilic aromatic substitution:

  • Regioselective Pyrazole Annulation: Condensation of 4-fluorophenylhydrazine with an enaminone (4-(dimethylamino)but-3-en-2-one).

  • Vilsmeier-Haack Formylation: Regiospecific introduction of the aldehyde moiety at the electron-rich C4 position of the pyrazole ring[2][3].

Synthetic Workflow

SynthesisWorkflow A 4-Fluorophenylhydrazine + 4-(dimethylamino)but-3-en-2-one B Step 1: Condensation & Cyclization A->B C 1-(4-fluorophenyl)-5-methyl -1H-pyrazole B->C EtOH, TEA, Reflux E Step 2: Electrophilic Aromatic Substitution (C4) C->E D Vilsmeier-Haack Reagent (POCl3 + DMF) D->E 0°C to 90°C F 1-(4-fluorophenyl)-5-methyl -1H-pyrazole-4-carbaldehyde E->F Hydrolysis (H2O/NaOH)

Figure 1: Two-step synthetic workflow for the preparation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Mechanistic Rationale: While 1,3-diketones (like acetylacetone) can be used to form pyrazoles, they often yield a mixture of regioisomers. To ensure high regioselectivity for the 5-methyl isomer, an enaminone is utilized. The more nucleophilic primary amine of the 4-fluorophenylhydrazine undergoes a Michael-type addition at the β -carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular cyclization of the secondary amine onto the carbonyl carbon yields the desired 1-aryl-5-methylpyrazole exclusively.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)[4]

  • 4-(Dimethylamino)but-3-en-2-one (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Absolute Ethanol (Solvent)

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10.0 mmol) in absolute ethanol (50 mL).

  • Neutralization: Add triethylamine (12.0 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free hydrazine base. The solution will transition from a suspension to a more homogeneous state.

  • Condensation: Slowly add 4-(dimethylamino)but-3-en-2-one (11.0 mmol) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4–6 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. The crude product is typically pure enough for the next step, but can be purified via silica gel chromatography if necessary.

Step 2: Vilsmeier-Haack Formylation

Mechanistic Rationale: The Vilsmeier-Haack reaction utilizes a halomethyleniminium salt (the Vilsmeier reagent), generated in situ from Phosphorus oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF)[2]. The pyrazole ring is highly electron-rich at the C4 position, making it highly susceptible to electrophilic aromatic substitution[5]. Following the electrophilic attack, the resulting iminium intermediate is hydrolyzed under basic aqueous conditions to yield the carbaldehyde[3].

Materials:

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 equiv, from Step 1)

  • Phosphorus oxychloride ( POCl3​ ) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent, 10.0 equiv)

  • Ice water / 10% NaOH solution

Procedure:

  • Vilsmeier Reagent Generation: Charge a dry 100 mL two-neck round-bottom flask with anhydrous DMF (10.0 mmol equivalents relative to pyrazole) and cool to 0 °C using an ice bath under an inert argon atmosphere.

  • Activation: CAUTION: Highly exothermic. Dropwise add POCl3​ (3.0 equiv) over 15 minutes. Maintain the temperature below 5 °C. Stir the resulting pale-yellow complex for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF (approx. 2-3 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Substitution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C in an oil bath for 6–8 hours.

  • Hydrolysis (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization: Slowly add a cold 10% aqueous NaOH solution until the pH reaches 7.0–7.5. This step hydrolyzes the iminium salt and precipitates the target carbaldehyde.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF and phosphate salts, and dry under vacuum. Recrystallize from ethanol to afford analytically pure 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data & Optimization

The efficiency of the Vilsmeier-Haack formylation (Step 2) is highly dependent on the stoichiometry of the Vilsmeier reagent and the reaction temperature. Table 1 summarizes the optimization parameters to ensure maximum yield and minimize unreacted starting material.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Entry POCl3​ EquivalentsTemperature (°C)Time (hrs)Isolated Yield (%)Observations
11.5601245%Incomplete conversion; starting material recovered.
22.080868%Moderate yield; trace side products visible on TLC.
3 3.0 85 6 89% Optimal conditions; complete conversion, high purity.
44.0100472%Degradation observed; darkening of the reaction mixture.

Safety & Handling Precautions

  • Phosphorus Oxychloride ( POCl3​ ): Highly corrosive and reacts violently with water, evolving hydrogen chloride gas. Must be handled strictly within a properly functioning fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, face shield). Syringes and glassware used for POCl3​ must be completely dry.

  • 4-Fluorophenylhydrazine: Hydrazine derivatives are toxic and suspected carcinogens. Avoid inhalation of dust and skin contact.

  • Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic. Ice must be used, and the addition of the reaction mixture to the ice must be done slowly to prevent boiling and splattering.

Sources

Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Executive Summary The introduction of a formyl group (-CHO) onto a pyrazole core is a critical transformation in medicinal chemistry, providing a versatile synthetic handle for downstream functionalization (e.g., reducti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a formyl group (-CHO) onto a pyrazole core is a critical transformation in medicinal chemistry, providing a versatile synthetic handle for downstream functionalization (e.g., reductive aminations, olefinations, and cross-couplings). This technical guide details the optimized Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde . Designed for drug development professionals, this protocol emphasizes the mechanistic causality behind reagent selection, thermal control, and self-validating experimental checkpoints.

Mechanistic Rationale & Experimental Design

The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1].

  • Electrophile Generation & Thermal Control: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent the thermal decomposition of the chloroiminium salt before it can react with the substrate[2].

  • Regioselectivity: Pyrazoles are less electron-rich than pyrroles due to the electron-withdrawing nature of the second (pyridine-like) nitrogen atom[3]. However, the C4 position remains the most nucleophilic site. The N1-(4-fluorophenyl) group and the C5-methyl group provide steric shielding and electronic directing effects that exclusively drive the electrophilic aromatic substitution (EAS) to the C4 position[2].

  • Thermal Activation: Unlike highly activated systems (e.g., anilines or indoles) that formylate rapidly at room temperature, pyrazoles require elevated temperatures (80–100 °C) to overcome the activation energy barrier for the EAS step[4].

  • Hydrolysis: The initial product of the EAS is a stable iminium intermediate. A deliberate, slow aqueous basic work-up is required to hydrolyze this intermediate into the final aldehyde while neutralizing the highly acidic reaction mixture[1].

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR 0 °C EAS Electrophilic Attack at Pyrazole C4 VR->EAS + Substrate Iminium Iminium Intermediate EAS->Iminium 90 °C, -HCl Hydrolysis Basic Hydrolysis (pH 7-8) Iminium->Hydrolysis H2O / Base Product 4-Carbaldehyde Product Hydrolysis->Product -HNMe2

Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Materials and Reagents Matrix

ReagentRoleEquivalentsCausality & Notes
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Substrate1.0Must be strictly anhydrous to prevent POCl₃ quenching.
Phosphorus Oxychloride (POCl₃) Electrophile Precursor3.0Excess required due to the lower reactivity of the pyrazole ring[4]. Highly corrosive.
N,N-Dimethylformamide (DMF) Solvent & Reactant10.0 (Excess)Must be anhydrous (stored over molecular sieves).
Sodium Carbonate (Na₂CO₃) Hydrolysis BaseAs neededUsed as a saturated aqueous solution to drive iminium hydrolysis[1].
Ethyl Acetate (EtOAc) Extraction Solvent-Optimal polarity for extracting the aldehyde product.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Vilsmeier Reagent
  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Add anhydrous DMF (10.0 eq) to the flask and cool to 0 °C using an ice-water bath.

  • Charge the dropping funnel with POCl₃ (3.0 eq). Add the POCl₃ dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality: Rapid addition causes thermal spikes, leading to the decomposition of the Vilsmeier reagent into inactive byproducts[2].

  • Self-Validation Checkpoint: The solution should transition from colorless to a pale-yellow, viscous complex. If the solution turns dark brown or black, the reagent has decomposed due to moisture or excessive heat.

Step 2: Substrate Addition
  • Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Self-Validation Checkpoint: A slight exotherm may be observed. Ensure the temperature does not exceed 10 °C during addition.

Step 3: High-Temperature Formylation
  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 90 °C for 4 to 6 hours.

  • Causality: The intermediate Wheland complex requires thermal energy to re-aromatize and form the stable iminium salt[4].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (higher Rf​ ) disappears, replaced by a highly UV-active, more polar baseline/lower Rf​ spot (the iminium salt/aldehyde).

Step 4: Quenching and Hydrolysis
  • Cool the reaction mixture to 0 °C.

  • Carefully pour the mixture over crushed ice with vigorous stirring.

  • Slowly add a saturated aqueous solution of Na₂CO₃ until the pH reaches 7–8.

  • Causality: The iminium salt is water-soluble. Basic hydrolysis is strictly required to expel dimethylamine and generate the target aldehyde[3].

  • Self-Validation Checkpoint: Vigorous CO₂ gas evolution will occur during neutralization. The target aldehyde will often begin to precipitate as a white/off-white solid as the pH approaches 8.

Step 5: Extraction and Purification
  • Extract the aqueous mixture with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (eluting with Hexane/EtOAc gradients) or recrystallization from ethanol.

Workflow Step1 1. Reagent Preparation POCl3 + DMF (0-5 °C) Step2 2. Substrate Addition Dropwise at 0 °C Step1->Step2 Step3 3. Formylation Heating 90-100 °C for 4-6 h Step2->Step3 Step4 4. Quenching & Hydrolysis Ice + Na2CO3 to pH 8 Step3->Step4 Step5 5. Extraction & Washing EtOAc / Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Quantitative Data Presentation

The table below contextualizes the expected yields of the Vilsmeier-Haack formylation across various aromatic and heteroaromatic substrates to demonstrate the relative reactivity and required conditions.

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
Indole1 : excess : 1.2351.590[1]
Anisole1 : excess : 1.1901.090[1]
1-Aryl-5-methylpyrazole1 : excess : 3.0905.082–88[4]
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole 1 : excess : 3.0 90 4.5 ~85 [2]

Troubleshooting & Optimization

Observation / IssueRoot CauseCausal Solution
Low or No Yield Moisture contamination hydrolyzed the Vilsmeier reagent prematurely[2].Ensure all glassware is flame-dried. Use fresh, anhydrous DMF and a new bottle of POCl₃.
Starting Material Remains Insufficient electrophile generation or low thermal activation[4].Increase POCl₃ equivalents to 3.5 or 4.0. Ensure the internal reaction temperature strictly reaches 90 °C.
Emulsion During Extraction High concentration of DMF and inorganic salts in the aqueous phase[2].Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, forcing the product into the EtOAc layer.
Product is an Oil, Not Solid Incomplete hydrolysis of the iminium salt or residual DMF[1].Ensure the pH is strictly adjusted to 8. Wash the organic layer extensively with water (5x) to remove residual DMF before drying.

References

  • Vilsmeier-Haack Reaction . Chemistry Steps. Available at:[Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction . ResearchGate. Available at:[Link]

Sources

Method

Applications of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in pharmaceutical drug discovery

Application Note & Protocol Guide: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in Pharmaceutical Drug Discovery Executive Summary & Structural Rationale In contemporary medicinal chemistry, the pyrazole ring r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in Pharmaceutical Drug Discovery

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pyrazole ring represents a privileged heterocyclic scaffold, forming the core of numerous FDA-approved therapeutics ranging from COX-2 inhibitors (e.g., Celecoxib) to cannabinoid receptor antagonists (e.g., Rimonabant)[1]. Within this chemical space, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile and strategic building block[2].

The architectural design of this intermediate is highly intentional:

  • The 4-Fluorophenyl Motif (N1): The incorporation of a fluorine atom at the para position of the N-phenyl ring serves a dual purpose. First, it acts as a bioisostere for hydrogen, significantly enhancing the lipophilicity (LogP) and membrane permeability of the resulting drug candidates. Second, and more critically, the highly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation, drastically improving the metabolic stability and pharmacokinetic half-life of the downstream active pharmaceutical ingredients (APIs)[2],[3].

  • The Methyl Group (C5): Provides necessary steric bulk that dictates the three-dimensional conformation of the pyrazole derivatives, often locking them into favorable binding poses within target enzyme pockets.

  • The Carbaldehyde Handle (C4): Acts as a highly reactive electrophilic center. This formyl group is the primary site for synthetic diversification, enabling Knoevenagel condensations, reductive aminations, and Schiff base formations to generate complex, multi-cyclic pharmacophores[4].

Pharmacological Applications & Target Pathways

Derivatives synthesized from 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde exhibit a broad spectrum of bioactivities. The most prominent applications lie in the development of novel anti-inflammatory agents, antimicrobial compounds, and targeted anticancer kinase inhibitors[5],[6].

Anti-Inflammatory Agents (COX-2 Inhibition)

Fluorinated pyrazole derivatives are classic pharmacophores for selective Cyclooxygenase-2 (COX-2) inhibition. By mimicking the transition state of arachidonic acid, these compounds competitively bind to the active site of COX-2, halting the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[6].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Inducible Enzyme AA->COX2 Substrate PG Prostaglandins (PGE2) Pro-inflammatory Mediators COX2->PG Catalysis Inflam Inflammation & Pain Pathology PG->Inflam Receptor Binding Inhibitor Fluorophenyl-Pyrazole Derivatives Inhibitor->COX2 Competitive Inhibition

Mechanism of action for pyrazole-based COX-2 inhibitors in inflammatory pathways.

Quantitative Pharmacological Data

The structural modifications of the C4-aldehyde yield compounds with potent nanomolar and micromolar activities. The table below summarizes representative pharmacological data for fluorinated pyrazole-4-carbaldehyde derivatives and their structural analogues across various therapeutic indications[6].

Compound Class / DerivativeTarget / Cell LineBiological Activity (IC50 / MIC)Primary Indication
N-(4-fluorophenyl)-imidazo-pyrazole-1-carboxamideIL8-induced chemotaxisIC50 = 1.2 nMAnti-inflammatory
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazoleHCT116 / MCF-7 Cell LinesIC50 = 0.39 – 0.46 µMAnticancer
4-(4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-pyrazoleMycobacterium tuberculosis (H37Rv)MIC = 6.25 µg/mLAnti-tubercular
Pyrazole-based disubstituted ureasMelanoma Cell LinesIC50 < 10 µMAnti-melanoma

Synthetic Diversification Workflow

The generation of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde building block relies heavily on the Vilsmeier-Haack reaction [7],[4]. Once isolated, the aldehyde is subjected to divergent synthetic pathways to build compound libraries for High-Throughput Screening (HTS).

SyntheticWorkflow SM Hydrazone / Pyrazolone Precursor VH Vilsmeier-Haack (POCl3 + DMF) SM->VH Core 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde VH->Core Formylation at C4 Cond1 Knoevenagel Condensation (Piperidine, EtOH) Core->Cond1 Cond2 Schiff Base Formation (Acid Catalyst, EtOH) Core->Cond2 RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Prod1 Pyrazolyl-Thiazolidinediones (Anticancer/Antidiabetic) Cond1->Prod1 Prod2 Hydrazones / Imines (Antimicrobial/Antifungal) Cond2->Prod2 Prod3 Aminomethyl Pyrazoles (Kinase Inhibitors) RedAm->Prod3

Synthetic diversification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

As a Senior Application Scientist, it is critical to understand not just the how, but the why behind each methodological step. The following protocols are designed as self-validating systems, ensuring high yield and purity for downstream drug discovery applications.

Protocol A: Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

Objective: To introduce a formyl group at the C4 position of the pyrazole ring using electrophilic aromatic substitution[7],[4].

Mechanistic Causality: N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) react to form the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion). The electron-rich nature of the pyrazole C4 position, augmented by the electron-donating C5-methyl group, directs the attack exclusively to the 4-position. Strict temperature control is required: initial low temperatures prevent the explosive decomposition of the Vilsmeier reagent, while subsequent heating overcomes the activation energy barrier for the substitution.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry, round-bottom flask purged with inert gas (N2 or Argon), add 10 mL of anhydrous DMF. Cool the flask to 0–5 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Dropwise, add 2.0 mL (approx. 21.5 mmol) of POCl3 over 15 minutes. Critical Check: Maintain the internal temperature below 5 °C to prevent degradation of the iminium intermediate. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Slowly add 10 mmol of the precursor (e.g., 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol or its corresponding hydrazone) dissolved in a minimal amount of anhydrous DMF.

  • Electrophilic Substitution: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C. Reflux with continuous stirring for 8–10 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3)[7].

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. The cold water hydrolyzes the iminium intermediate into the target aldehyde.

  • Neutralization: Carefully neutralize the acidic mixture with saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 7.0–7.5. Causality: Over-basification can lead to base-catalyzed degradation or aldol-type side reactions of the newly formed aldehyde.

  • Isolation: Filter the precipitated pale-yellow solid under vacuum. Wash thoroughly with cold distilled water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of DMF/Ethanol or pure Ethanol to obtain the pure 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde[7].

Protocol B: Synthesis of Antimicrobial Hydrazones (Schiff Base Formation)

Objective: To synthesize bioactive hydrazone derivatives for antimicrobial screening by condensing the C4-aldehyde with aryl hydrazines[5].

Mechanistic Causality: Acid catalysis (using concentrated HCl) protonates the carbonyl oxygen of the pyrazole-4-carbaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine of the hydrazine. Refluxing in ethanol ensures the complete solubility of the starting materials and provides the thermal energy necessary to drive the dehydration step, locking the molecule into the stable C=N Schiff base configuration[5].

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the selected aryl hydrazine (e.g., 2,4,6-trichlorophenylhydrazine) in 15 mL of absolute ethanol[5].

  • Catalysis: Add 0.2 mL of concentrated Hydrochloric Acid (37%) to the mixture. Critical Check: The acid acts as a catalyst; excessive acid can protonate the nucleophilic hydrazine, halting the reaction.

  • Condensation: Attach a reflux condenser and heat the mixture to boiling (approx. 78 °C). Maintain reflux with continuous magnetic stirring for 2–4 hours.

  • Monitoring: Verify the disappearance of the aldehyde starting material using TLC (Dichloromethane:Methanol, 95:5).

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath for 30 minutes. The target hydrazone derivative will precipitate as the solubility decreases in cold ethanol.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Validation: Confirm the structure via FT-IR (look for the disappearance of the strong C=O stretch at ~1680 cm⁻¹ and the appearance of the C=N stretch at ~1610 cm⁻¹ and N-H stretch at ~3320 cm⁻¹) and ¹H-NMR spectroscopy[5].

References

  • MDPI - (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.[5] URL:[Link]

  • Journal of Pharmaceutical and Scientific Innovation (JPSI) - Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.[7] URL:[Link]

  • IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.[1] URL:[Link]

  • World Journal of Pharmaceutical Research (WJPR) - Chemistry and biological properties of pyrazole derivatives.[6] URL:[Link]

Sources

Application

Knoevenagel condensation reactions with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Guide to Knoevenagel Condensation with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: Applications and Protocols for Modern Drug Discovery Introduction: The Convergence of a Privileged Scaffold and a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Knoevenagel Condensation with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: Applications and Protocols for Modern Drug Discovery

Introduction: The Convergence of a Privileged Scaffold and a Cornerstone Reaction

In the landscape of medicinal chemistry, pyrazole and its derivatives represent a "privileged scaffold," a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2][3][4] From the anti-inflammatory action of Celecoxib to various anticancer, antimicrobial, and antiviral agents, the pyrazole nucleus is a testament to nature's efficiency and a fertile ground for synthetic exploration.[1][3][5][6] The specific starting material, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde , is of particular interest. The fluorophenyl group enhances metabolic stability and binding interactions, while the aldehyde at the 4-position serves as a versatile synthetic handle for molecular elaboration.[7]

This guide focuses on a powerful and fundamental carbon-carbon bond-forming reaction: the Knoevenagel condensation .[8][9] This reaction provides a direct and efficient pathway to synthesize α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound.[9] The resulting products, containing electron-withdrawing groups conjugated with a double bond, are valuable Michael acceptors and key intermediates for building more complex molecular architectures, making them highly relevant in the synthesis of fine chemicals and pharmaceutical drug intermediates.[8][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations for employing the Knoevenagel condensation with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde to generate novel compounds of therapeutic interest.

Section 1: Mechanistic Insights and Strategic Considerations

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt (e.g., ammonium carbonate), which facilitates the deprotonation of the active methylene compound.[9][11][12]

The Core Mechanism:

  • Carbanion Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial for the reaction to proceed.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This step forms a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. The extended conjugation of the resulting system is the primary driving force for this elimination step.

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration A Active Methylene (Z-CH2-Z') C Carbanion (Z-CH--Z') (Resonance Stabilized) A->C Deprotonation B Base (B:) B->A D Protonated Base (BH+) E Pyrazole-CHO (R-CHO) C->E Nucleophilic Attack F Aldol Adduct (R-CH(OH)-CH(Z)Z') E->F Attack & Protonation G Final Product (R-CH=C(Z)Z') F->G -H2O H Water (H2O)

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism

Choosing the Right Conditions:

  • Active Methylene Compound: The choice of the active methylene compound dictates the functionality of the product.

    • Malononitrile (NC-CH₂-CN): Highly reactive due to the strong electron-withdrawing nature of the two nitrile groups. Often leads to high yields and fast reaction times.[11]

    • Ethyl Cyanoacetate (NC-CH₂-COOEt): Introduces both a nitrile and an ester group, offering further synthetic handles. It is generally less reactive than malononitrile.[13]

    • Barbituric Acid & Derivatives: Cyclic active methylene compounds that lead to the formation of more complex, fused heterocyclic systems, which are of great interest in drug design.[10]

  • Catalyst:

    • Piperidine: A classic, effective organic base catalyst, often used in refluxing organic solvents like ethanol or acetic acid.[10]

    • Ammonium Carbonate ((NH₄)₂CO₃): A mild, inexpensive, and efficient catalyst, particularly effective in "green" solvent systems like water-ethanol mixtures.[11]

    • Diisopropylethylammonium Acetate (DIPEAc): An ionic liquid catalyst that can promote high yields under mild conditions.[13]

  • Solvent and Temperature:

    • Ethanol/Methanol: Common protic solvents that effectively dissolve the reactants and facilitate the reaction, often under reflux.

    • Water-Ethanol Mixtures: A greener alternative that can enhance reaction rates and simplify product isolation, as the product often precipitates upon formation.[11]

    • Acetic Acid: Can serve as both a solvent and an acidic co-catalyst, particularly useful for less reactive substrates.[14][15]

    • Alternative Energy Sources: Sonication or microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[11][14]

Section 2: Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed at all times.

Starting Material: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. This precursor is typically synthesized via the Vilsmeier-Haack reaction on the corresponding hydrazone.[7][16]

Protocol 2.1: Green Synthesis using Malononitrile and Ammonium Carbonate

This protocol is adapted from an environmentally friendly procedure utilizing an aqueous medium, which often results in high yields and simple product isolation.[11]

Materials:

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 218.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19.2 mg)

  • Ethanol:Water (1:1 v/v mixture, 10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of the 1:1 ethanol-water solvent mixture and stir for 2-3 minutes to create a suspension.

  • Add the catalyst, ammonium carbonate (0.2 mmol), to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Alternatively, the reaction can often be performed effectively under sonication at room temperature for a shorter duration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 15-45 minutes.

  • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, 2-((1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile, in a vacuum oven.

Protocol 2.2: Conventional Synthesis using Ethyl Cyanoacetate and Piperidine

This protocol employs a traditional and highly effective method for Knoevenagel condensation, suitable for producing pyrazole-based acrylate derivatives.

Materials:

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 218.2 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg, 0.11 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 0.01 mL)

  • Absolute Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of piperidine (~2-3 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure ethyl 2-cyano-3-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)acrylate.

Protocol 2.3: Synthesis of Pyrazolyl-Barbituric Acid Derivatives

This method creates a more complex heterocyclic product by condensing the pyrazole aldehyde with barbituric acid, a cyclic active methylene compound. This class of compounds holds potential for diverse biological activities.[10]

Materials:

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 218.2 mg)

  • Barbituric acid (1.0 mmol, 128.1 mg)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Suspend 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in glacial acetic acid (10 mL) in a 50 mL round-bottom flask.

  • Heat the reaction mixture to reflux with stirring. Acetic acid serves as both the solvent and catalyst in this case.

  • Maintain the reflux for 3-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. A colored precipitate usually forms.

  • Pour the cooled mixture into a beaker of ice-cold water (~50 mL) to ensure complete precipitation of the product.

  • Filter the solid product using a Buchner funnel, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the product, 5-((1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, under vacuum.

Section 3: Data Summary and Characterization

The success of the Knoevenagel condensation can be readily assessed by the high yields and purity of the resulting products. The table below summarizes the expected outcomes for the reactions described.

Active Methylene CompoundCatalystSolvent SystemTypical Reaction TimeTypical YieldProduct Class
Malononitrile(NH₄)₂CO₃Ethanol/Water15-45 min>90%Dicyanovinyl Pyrazole
Ethyl CyanoacetatePiperidineEthanol2-5 hours80-90%Cyanoacrylate Pyrazole
Barbituric AcidAcetic AcidAcetic Acid3-6 hours85-95%Pyrazolyl-Barbiturate

Key Characterization Signatures:

  • ¹H NMR: The most telling signal is the appearance of a new singlet for the vinylic proton (-CH=C<) in the downfield region, typically between δ 8.0-9.2 ppm.[11] The disappearance of the aldehyde proton signal (around δ 9.5-10.0 ppm) from the starting material is also a key indicator.

  • IR Spectroscopy: Look for the appearance of a strong nitrile (-C≡N) stretch around 2220 cm⁻¹ for products from malononitrile and ethyl cyanoacetate.[11] The carbonyl stretch from the aldehyde (~1680 cm⁻¹) will be replaced by the conjugated alkene (-C=C-) stretch around 1600-1640 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated mass of the condensed product.[11]

Section 4: Experimental and Logic Workflow

The overall process, from conceptualization to a fully characterized novel compound, follows a logical and systematic workflow. This ensures that each step validates the next, adhering to the principles of robust scientific methodology.

Caption: Figure 2: Workflow for Synthesis and Evaluation

Conclusion

The Knoevenagel condensation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a powerful and versatile tool in the arsenal of the medicinal chemist. By carefully selecting the active methylene partner and reaction conditions, a diverse library of novel pyrazole derivatives can be generated efficiently. The protocols outlined in this guide offer reliable and reproducible methods, ranging from environmentally benign aqueous syntheses to classic organic preparations. The resulting α,β-unsaturated systems are primed for further chemical modification or direct biological evaluation, paving the way for the discovery of next-generation therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ying, A.-G., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). NIH. Retrieved from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México. Retrieved from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved from [Link]

  • Synthesis of 3‐(trifluoromethyl)‐1‐(perfluorophenyl)‐1H‐pyrazol‐5(4H)‐one derivatives via Knoevenagel condensation. (2020). Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). International Journal of Advanced Research. Retrieved from [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best recrystallization solvents for purifying 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support & Troubleshooting Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde .

As a privileged heterocyclic scaffold, this compound is a critical building block in the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents[1][2]. Because it is typically synthesized via the Vilsmeier-Haack reaction (utilizing POCl₃ and DMF), crude batches frequently suffer from phosphorus residues, unreacted hydrazones, and regioisomeric impurities[1]. Proper solvent selection and recrystallization mechanics are non-negotiable for isolating the pure 5-methyl regioisomer and ensuring downstream reaction integrity.

Solvent Selection Matrix

Selecting the correct solvent system is a matter of matching the polarity of your specific impurities to the thermodynamic solubility profile of the pyrazole core.

Solvent SystemVolume RatioPrimary ApplicationMechanistic Causality
Ethanol / Chloroform 1:1High-purity crystallizationChloroform highly solvates the hydrophobic fluorophenyl ring; ethanol acts as a miscible anti-solvent to induce controlled supersaturation. Yields X-ray quality crystalline needles[3].
DMF / Water GradientHighly impure/tarry crudesDMF completely dissolves recalcitrant polymeric Vilsmeier-Haack byproducts; water selectively precipitates the hydrophobic pyrazole while trapping polar impurities in the aqueous phase[4].
Ethyl Acetate / Hexanes 1:3Regioisomer separationDifferential solubility in non-polar media exploits slight steric differences, helping to separate the 5-methyl from the unwanted 3-methyl regioisomer.

Recrystallization Troubleshooting Workflow

When recrystallization fails, it is rarely a failure of the compound, but rather a thermodynamic mismatch in the solvent system. Follow this logical decision tree to rescue your crude mixtures.

RecrystallizationTroubleshooting Start Crude 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde Dissolve Dissolve in minimal hot Ethanol/Chloroform (1:1) Start->Dissolve Cooling Cool slowly to 25°C, then to 4°C Dissolve->Cooling Check Did crystals form? Cooling->Check Oiling Oils Out (Liquid Phase) Check->Oiling No (Oils out) NoCrystals Remains in Solution Check->NoCrystals No (Stays dissolved) Success Pure Crystalline Needles (Self-Validated) Check->Success Yes Reheat Reheat & add 5% Chloroform (Lowers saturation temp) Oiling->Reheat Reheat->Cooling Scratch Scratch glass or add seed crystal NoCrystals->Scratch Scratch->Cooling

Fig 1. Troubleshooting workflow for the recrystallization of pyrazole-4-carbaldehydes.

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the physical cues match the expected outcomes described below.

Protocol A: The Ethanol/Chloroform (1:1) Method

Designed for high-yield, high-crystallinity purification[3].

  • Dissolution: Place 10.0 g of crude 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in a 250 mL Erlenmeyer flask. Add 30 mL of Chloroform and heat gently to 55°C while stirring until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Ethanol (approx. 30 mL) dropwise until the solution becomes faintly turbid (the saturation point).

  • Clarification: Add exactly 1-2 drops of Chloroform until the solution turns perfectly clear again.

  • Decolorization (Optional): If the solution is dark brown, add 0.5 g of activated charcoal, boil for 3 minutes, and perform a hot gravity filtration through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature (25°C) over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

  • Validation Check: You should observe the formation of colorless to pale-yellow needles[3]. Filter via vacuum, wash with 10 mL of ice-cold ethanol, and dry under a vacuum. Verify purity via TLC (single spot under 254 nm UV).

Protocol B: The DMF/Water Gradient Method

Designed for highly recalcitrant, tarry crudes containing polymerized byproducts[4].

  • Dissolution: Dissolve 10.0 g of the crude tar in 20 mL of Dimethylformamide (DMF) at room temperature. Causality: DMF disrupts the hydrogen bonding and pi-pi stacking of polymeric impurities.

  • Precipitation: Place the flask in an ice bath with vigorous magnetic stirring. Slowly add 40-50 mL of distilled water dropwise via an addition funnel.

  • Maturation: As the water is added, the hydrophobic pyrazole will crash out as a fine precipitate. Continue stirring for 30 minutes at 4°C to allow the particles to aggregate.

  • Validation Check: Filter the suspension. The filtrate should be dark (containing the impurities), and the filter cake should be significantly lighter in color. Wash the cake thoroughly with water to remove residual DMF, then dry.

Frequently Asked Questions (FAQs)

Q: Why does my product "oil out" instead of forming crystals during cooling? A: "Oiling out" occurs when the target compound's saturation point in the chosen solvent mixture is reached at a temperature above its melting point. Instead of precipitating as a solid crystal lattice, it separates as an immiscible liquid. Troubleshooting: Reheat the mixture until it forms a single clear phase. Add a small volume (5-10%) of the stronger solvent (Chloroform) to lower the saturation temperature, ensuring the compound remains dissolved until the solution cools below its melting point[3].

Q: How do I remove the persistent yellow/brown tint from my crystals? A: The Vilsmeier-Haack reaction often generates highly conjugated polyene byproducts that co-crystallize with the pyrazole-4-carbaldehyde[1]. Troubleshooting: The most effective method is carbon treatment. Add 5-10% (w/w) activated charcoal to the hot solvent solution. The porous carbon matrix traps large, planar conjugated impurities via pi-pi stacking. Perform a hot gravity filtration to remove the charcoal before proceeding to the cooling phase.

Q: How do I ensure I isolate the 5-methyl regioisomer over the 3-methyl regioisomer? A: Regioisomeric purity is primarily driven by the initial cyclization conditions, but fractional crystallization can enhance it. The 5-methyl isomer exhibits slightly different packing forces due to steric hindrance between the 5-methyl group and the adjacent 1-(4-fluorophenyl) ring. Slow cooling in a less polar solvent system (like Ethyl Acetate/Hexanes) can preferentially crystallize the less soluble isomer. Always validate the final isolated batch via ¹H-NMR (checking the specific chemical shift of the pyrazole methyl group).

References

  • Title: 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)
  • Title: (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)
  • Source: benchchem.
  • Source: amazonaws.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the aqueous solubility limitations of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in in vitro assa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the aqueous solubility limitations of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in in vitro assays. By understanding the compound's properties and employing systematic strategies, you can ensure accurate and reproducible experimental outcomes.

Introduction: The Solubility Hurdle

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, like many heterocyclic compounds rich in aromatic rings, is predicted to have low aqueous solubility. This presents a significant challenge for in vitro testing, where compounds must remain fully dissolved in aqueous media to interact with their biological targets. Compound precipitation can lead to drastically underestimated activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1] This guide provides a logical, step-by-step approach to formulating this compound for reliable assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde?

Q2: What is the best practice for preparing a primary stock solution?

The best practice is to create a high-concentration stock solution in a pure, high-quality organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high dissolving power for a wide range of compounds and its miscibility with water.[4]

  • Recommendation: Prepare a 10 mM or 20 mM stock solution in 100% anhydrous DMSO.

  • Causality: A high-concentration stock minimizes the volume of organic solvent added to the final assay, thereby reducing potential solvent-induced artifacts or toxicity.[3] Ensure the compound is fully dissolved; gentle warming or sonication can be used if necessary, but always check for compound stability under these conditions.

Q3: My compound precipitates when I add it to the aqueous assay medium. What's happening and how can I fix it?

This common issue is often due to "solvent shock," where the compound rapidly crashes out of solution when the highly concentrated DMSO stock is diluted into the aqueous buffer.[5] The localized concentration of the compound exceeds its solubility limit before it can disperse.

Troubleshooting Strategies:

  • Stepwise Dilution: Instead of adding the stock directly to the final volume, perform an intermediate dilution in your assay buffer. For example, dilute the 10 mM stock 1:10 in media first, then add this 1 mM solution to the final assay plate.[5]

  • Increase Agitation: Add the stock solution dropwise to the final buffer while gently vortexing or stirring. This promotes rapid dispersal and prevents localized supersaturation.[5]

  • Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of the compound. It may be that the intended concentration is simply above the compound's thermodynamic solubility limit in that specific medium.[5]

  • Increase Serum Percentage: If working with cell culture media, increasing the serum concentration (e.g., from 5% to 10% FBS) can sometimes help. Serum proteins like albumin can bind to hydrophobic compounds and aid in their solubilization.[5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO is highly cell-line specific.[6][7]

  • General Guideline: Aim to keep the final concentration of DMSO at or below 0.5% (v/v) .[8][9]

  • Best Practice: The "gold standard" and safest concentration for most cell lines is ≤0.1% (v/v) .[6][7]

  • Self-Validating Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but no compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.[7] Concentrations of 5% and 10% have been shown to be cytotoxic to various cell lines.[10]

Q5: Are there alternatives to DMSO or co-solvents for improving solubility?

Yes. If co-solvents are still problematic, you can explore formulation-based strategies. The most common and effective alternative for in vitro assays is the use of cyclodextrins.[4][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is more water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are derivatives with enhanced aqueous solubility and are frequently used.[]

Troubleshooting Guide & Protocols

Visual Workflow for Troubleshooting Precipitation

The following decision tree provides a logical workflow for addressing compound precipitation issues during your experiment.

G start Compound Precipitates in Aqueous Medium q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce stock concentration to lower final DMSO % q1->a1_yes Yes q2 Are you adding stock directly to final volume? q1->q2 No a1_yes->q2 a2_yes Implement Stepwise Dilution (See Protocol 2) q2->a2_yes Yes q3 Is precipitation still occurring? q2->q3 No a2_yes->q3 a3_yes Determine Max Soluble Concentration (See Protocol 3) q3->a3_yes Yes end_ok Solution Found: Proceed with Assay q3->end_ok No q4 Is max solubility too low for the assay window? a3_yes->q4 a4_yes Explore Formulation Strategies (e.g., Cyclodextrins) q4->a4_yes Yes q4->end_ok No a4_yes->end_ok

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the standard procedure for creating a reliable, high-concentration stock solution.[3]

Materials:

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (MW: ~218.21 g/mol - Note: Verify MW from your supplier's Certificate of Analysis)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber or light-blocking, sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Calculation:

    • Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For a 10 mM stock in 5 mL: Mass (mg) = 0.010 mol/L * 0.005 L * 218.21 g/mol * 1000 = 10.91 mg

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into the volumetric flask.

    • Add approximately 70-80% of the final volume of DMSO (e.g., 3.5-4 mL for a 5 mL flask).

    • Cap the flask and vortex or sonicate gently until all solid material is completely dissolved. A visual inspection against a light source should show a clear solution with no visible particulates.

  • Final Volume: Once dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, clearly labeled, light-blocking vials.

    • Store aliquots at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Stepwise Dilution to Prevent "Solvent Shock"

This method minimizes precipitation when diluting the DMSO stock into aqueous media.[5]

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM in Media) (DMSO now ~2%) stock->intermediate 1:50 Dilution (Vortex Gently) final Final Working Solution (e.g., 10 µM in Media) (DMSO now 0.1%) intermediate->final 1:20 Dilution (Add to Plate)

Caption: Workflow for preparing the final working solution.

Procedure (Example for 10 µM final concentration):

  • Prepare Intermediate Solution: Pre-warm your complete assay medium to 37°C. In a sterile tube, add 495 µL of the pre-warmed medium. Add 5 µL of your 10 mM DMSO stock to this tube. This creates a 100 µM intermediate solution with 1% DMSO. Vortex gently immediately after adding the stock.

  • Prepare Final Solution: Add the required volume of this 100 µM intermediate solution to your final assay wells. For a final concentration of 10 µM, you would add 10 µL of the intermediate solution to 90 µL of medium already in the well. The final DMSO concentration will be 0.1%.

Protocol 3: Determining Maximum Aqueous Solubility (Kinetic Solubility Assay)

This protocol helps you find the highest concentration of your compound that will stay in solution in your specific assay buffer, a critical parameter for interpreting results.[15]

Materials:

  • Compound stock solution (10 mM in DMSO)

  • Assay buffer/medium

  • 96-well clear plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer

Procedure:

  • Plate Setup: Add 198 µL of your assay buffer to wells A1 through H1 of a 96-well plate.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock to well A1. This creates a 100 µM solution. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution down the column. Transfer 100 µL from well A1 to well B1, mix, then transfer 100 µL from B1 to C1, and so on, down to well G1. Do not add compound to well H1 (this is your buffer blank).

  • Equilibration: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours to allow the solution to equilibrate.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline of the buffer blank is the kinetic solubility limit. Data obtained at concentrations above this limit should be treated with caution as the compound may have precipitated.[4]

Data Summary Tables

Table 1: Properties of Common Solvents for Stock Solutions

SolventTypeProsCons / Assay Limitations
DMSO Polar AproticExcellent dissolving power for many compounds; miscible with water.[4]Can be toxic to cells at concentrations >0.5-1%.[9] May interfere with some assays.
Ethanol Polar ProticLess toxic than DMSO for many cell lines; useful for some compounds.Lower dissolving power than DMSO for highly lipophilic compounds; can be volatile.
DMF Polar AproticHigh dissolving power, similar to DMSO.Generally more toxic than DMSO; should be used with caution and at very low final concentrations.

Table 2: Recommended Maximum Final Co-solvent Concentrations for In Vitro Assays

Assay TypeRecommended Max % (v/v)Rationale
Cell-based (viability, signaling) ≤ 0.5% , ideally ≤ 0.1% Higher concentrations can cause cytotoxicity, affect membrane integrity, and induce off-target cellular stress.[6][7][8]
Enzyme Inhibition (purified) ≤ 1-2%Higher concentrations can denature proteins or directly interfere with enzyme kinetics. Always run a solvent-activity control.
Receptor Binding ≤ 1%Solvent can alter protein conformation and affect ligand-receptor interactions.

References

  • Vertex AI Search. (2024, March 15).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PMC. (n.d.).
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • PubChem. (n.d.). 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • NCBI Bookshelf. (2025, December 1). Assay Guidance Manual.
  • ResearchGate. (2015, February 5).
  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • BenchChem. (2025, December).
  • ResearchGate. (2025, August 5).
  • BenchChem. (2025).
  • ResearchGate. (2018, January 29). (PDF)
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • NextSDS. (n.d.). 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025).
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • PMC. (2024, June 25).
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Asian Journal of Chemistry. (n.d.).
  • PMC. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability.
  • EPJ Web of Conferences. (2026).
  • PMC. (n.d.).
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR.
  • Jagiellonian Center of Innovation. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Oriental Journal of Chemistry. (2022).

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific microwave-assisted reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the core knowledge needed to approach the experiment with confidence.

Question 1: What is the primary reaction mechanism for this synthesis?

Answer: The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction .[1][2][3][4] This reaction involves the formylation of an electron-rich heterocyclic ring. The process can be conducted in two primary ways:

  • Two-Step Approach: First, synthesize the precursor, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, through the condensation of 4-fluorophenylhydrazine with a 1,3-dicarbonyl compound like pentane-2,4-dione. The resulting pyrazole is then formylated at the C4 position using the Vilsmeier reagent.

  • One-Pot Approach: A substituted hydrazone, formed from an appropriate ketone and 4-fluorophenylhydrazine, undergoes simultaneous cyclization and formylation upon treatment with the Vilsmeier reagent.[4][5][6]

The key electrophile, the Vilsmeier reagent , is a chloroiminium salt generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][7] This reagent is highly electrophilic and selectively attacks the electron-rich C4 position of the pyrazole ring.

Question 2: What are the distinct advantages of using microwave irradiation for this specific Vilsmeier-Haack reaction?

Answer: Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods for this transformation.[8]

  • Rapid Heating: Microwaves directly couple with polar molecules in the mixture (like DMF), leading to extremely rapid and uniform heating throughout the reaction vessel.[8] This drastically reduces reaction times from several hours to mere minutes.[2][9]

  • Increased Yields and Purity: The precise and rapid temperature control minimizes the formation of thermal degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.[6]

  • Enhanced Reaction Rates: The high temperatures achievable in sealed microwave vessels (well above the solvent's boiling point) accelerate the reaction kinetics, enabling difficult formylations that might proceed slowly or not at all under conventional reflux.[8]

  • Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.

Question 3: What are the critical safety considerations when performing this reaction?

Answer: The reagents involved in the Vilsmeier-Haack reaction are hazardous and must be handled with appropriate care.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water in a strongly exothermic manner.[3] It must be handled in a chemical fume hood using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dried to prevent uncontrolled reactions.

  • Vilsmeier Reagent: The in situ formed reagent is highly moisture-sensitive.[3] The reaction must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

  • Microwave Reactor Safety: Use only pressure-rated, sealed vessels designed for microwave chemistry. Never exceed the recommended volume, temperature, or pressure limits for the vessel or the reactor. Always monitor the reaction for any unexpected pressure increases.

Experimental Protocol and Optimization

This section provides a detailed, step-by-step methodology for the formylation of the pyrazole precursor.

Detailed Experimental Protocol

This protocol assumes the starting material, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, is available.

Step 1: Preparation of the Vilsmeier Reagent

  • In a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a viscous, pale-yellow complex indicates the generation of the Vilsmeier reagent.[7]

Step 2: Formylation Reaction

  • Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Transfer the reaction mixture to a pressure-rated microwave vessel. Seal the vessel according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor. Irradiate the mixture at the optimized temperature (e.g., 100-120 °C) for the determined time (e.g., 10-20 minutes), with stirring.[10] Monitor the reaction pressure to ensure it remains within safe limits.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the vessel to room temperature using compressed air before carefully opening it.

  • Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be done in a fume hood.

  • Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH reaches ~7-8.[1]

  • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Visual Experimental Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification A Add Anhydrous DMF to Flask (0 °C) B Dropwise Addition of POCl₃ A->B C Stir for 30 min at 0 °C B->C D Add Pyrazole Substrate to Vilsmeier Reagent C->D E Transfer to Microwave Vessel & Seal D->E F Microwave Irradiation (100-120 °C, 10-20 min) E->F G Quench on Ice-Water F->G H Neutralize with Base (pH 7-8) G->H I Extract with Organic Solvent or Filter Precipitate H->I J Dry and Concentrate I->J K Column Chromatography (Silica Gel) J->K L Isolate Pure Product K->L

Caption: General workflow for the microwave-assisted Vilsmeier-Haack synthesis.

Optimization Parameters

Optimizing the reaction is key to maximizing yield and purity. The following parameters should be systematically investigated.

ParameterRangeRationale & Expert Insight
Temperature 80 - 150 °CLower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition. A typical starting point is 100-120 °C.[10]
Reaction Time 5 - 30 minMonitor reaction progress by TLC or LC-MS to determine the optimal time. Over-irradiation can lead to byproduct formation. Microwave reactions are often complete within 10-20 minutes.[6]
Reagent Stoichiometry 1.5 - 4.0 equiv. (POCl₃)An excess of the Vilsmeier reagent is generally required to drive the reaction to completion.[10] Start with 1.5-2.0 equivalents of POCl₃ and increase if conversion is low.
Microwave Power 100 - 300 WUse a power setting that allows the reaction to reach and maintain the target temperature smoothly. High power may cause temperature overshoots.
Solvent Anhydrous DMFDMF serves as both the solvent and a reagent. Ensure it is of high purity and anhydrous, as water will destroy the Vilsmeier reagent.[4]
Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis.

Problem: My reaction yield is very low or I recovered only starting material.

Answer: This is a common issue that can often be traced back to the reagents or reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Ensure all glassware was oven- or flame-dried. Use high-purity, anhydrous DMF. Purchase fresh POCl₃ if the bottle is old. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[3][7]

  • Cause 2: Suboptimal Microwave Parameters. The reaction may not have received enough energy to proceed to completion.

    • Solution: Systematically increase the reaction temperature in 10 °C increments or the reaction time in 5-minute increments. Ensure the microwave's magnetic stirrer is functioning correctly to prevent localized overheating and ensure even energy distribution.

  • Cause 3: Insufficient Reagent. The stoichiometry may be inadequate for full conversion.

    • Solution: Increase the equivalents of the Vilsmeier reagent. Try running the reaction with 3.0 equivalents of POCl₃ relative to the pyrazole substrate.[10]

  • Cause 4: Substrate Deactivation. The 4-fluorophenyl group is weakly deactivating. While pyrazoles are generally electron-rich enough for this reaction, poor substrate quality can be an issue.

    • Solution: Confirm the purity of your starting 1-(4-fluorophenyl)-5-methyl-1H-pyrazole via NMR or LC-MS. Impurities can interfere with the reaction.

Problem: I am observing significant side product formation in my crude NMR/LC-MS.

Answer: The formation of impurities is typically due to decomposition or side reactions caused by harsh conditions.

  • Cause 1: Overheating or "Hot Spots". Microwave heating can be so rapid that it leads to thermal decomposition if not properly controlled.

    • Solution: Reduce the reaction temperature. If the reaction is highly exothermic, consider programming a slower ramp time to the target temperature. Ensure efficient stirring is maintained throughout the irradiation period.

  • Cause 2: Extended Reaction Time. Irradiating the mixture long after the reaction has completed can degrade the desired product.

    • Solution: Perform a time-course study. Run the reaction for 5, 10, 15, and 20 minutes and analyze the crude product composition by LC-MS to find the point of maximum product formation before significant degradation occurs.

  • Cause 3: Improper Work-up. The product can be sensitive to highly acidic or basic conditions during work-up.

    • Solution: Perform the quenching step in an ice bath to dissipate heat. Add the neutralizing base slowly and monitor the pH carefully to avoid strongly basic conditions.

Problem: The reaction stalls and does not proceed to full conversion.

Answer: This indicates that the reaction has reached a limit, either due to reagent depletion or insufficient energy input.

  • Cause 1: Reagent Consumption. The Vilsmeier reagent may have been consumed by trace amounts of water or has fully reacted.

    • Solution: As with low yield, increase the initial stoichiometry of the Vilsmeier reagent. Ensure all components are anhydrous.

  • Cause 2: Insufficient Energy. The combination of temperature and time may be below the activation energy threshold for full conversion.

    • Solution: Increase the reaction temperature. Microwave synthesis allows for superheating the solvent, so temperatures of 120-140 °C can be explored, provided the pressure limits of the vessel are respected.

Problem: I am having difficulty purifying the final product.

Answer: Purification challenges can arise from the product's physical properties or the presence of stubborn impurities.

  • Cause 1: Product is Water-Soluble. Some polar aldehydes can have partial solubility in the aqueous layer, leading to loss during extraction.

    • Solution: During the work-up, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase and can "salt out" the organic product, driving it into the organic layer during extraction.[3]

  • Cause 2: Co-eluting Impurities. A byproduct may have a similar polarity to your desired product, making separation by standard column chromatography difficult.

    • Solution: Modify your chromatography conditions. Try a different solvent system (e.g., Dichloromethane/Methanol) or switch to a different stationary phase like alumina. Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be a highly effective final purification step.

Visual Troubleshooting Workflow

G start Low or No Yield Observed q1 Reagents & Conditions Check start->q1 q2 Microwave Parameters Optimal? q1->q2 Yes sol1 Use Fresh POCl₃ Ensure Anhydrous DMF Run Under Inert Atmosphere q1->sol1 No q3 Stoichiometry Sufficient? q2->q3 Yes sol2 Increase Temperature (10°C steps) Increase Time (5 min steps) Ensure Efficient Stirring q2->sol2 No sol3 Increase POCl₃/DMF Equivalents to 3.0+ q3->sol3 No end Yield Improved q3->end Yes, issue may be substrate purity or work-up loss. sol1->end sol2->end sol3->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Chemical Reactivity Guide: 1-(4-Fluorophenyl)- vs 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary The 1-aryl-5-methyl-1H-pyrazole-4-carbaldehyde scaffold is a privileged bifunctional building block extensively utilized in the development of COX-2 inhibitors, kinase inhibitors, and agrochemicals. Typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-5-methyl-1H-pyrazole-4-carbaldehyde scaffold is a privileged bifunctional building block extensively utilized in the development of COX-2 inhibitors, kinase inhibitors, and agrochemicals. Typically synthesized via the cyclocondensation of arylhydrazines followed by formylation as detailed in[1], these molecules offer two orthogonal sites for late-stage functionalization: the highly electrophilic C4-carbaldehyde and the N1-aryl halide.

This guide provides an in-depth, mechanistic comparison of the 1-(4-fluorophenyl) and 1-(4-chlorophenyl) derivatives, demonstrating how a single atomic substitution dictates divergent synthetic workflows.

Structural Causality & Electronic Dynamics

To predict the reactivity of these two compounds, we must analyze the electronic cross-talk between the para-halogen, the phenyl ring, and the pyrazole core.

The C4-Aldehyde (Electrophilic Center)

The reactivity of the aldehyde toward nucleophiles (e.g., in Knoevenagel condensations or reductive aminations) is governed by the net electron-withdrawing capacity of the N1-aryl group.

  • Fluorine's Paradox: While fluorine is highly electronegative (Inductive effect, σI​ = +0.52), it possesses a strong resonance-donating effect (+M) due to excellent 2p-2p orbital overlap with the aromatic ring ( σR​ = -0.34). The net Hammett constant ( σp​ ) is a mildly deactivating +0.06.

  • Chlorine's Dominance: Chlorine is less electronegative ( σI​ = +0.47) but suffers from poor 3p-2p orbital overlap, resulting in a weaker resonance effect ( σR​ = -0.23). Its net Hammett constant is +0.23.

  • Causality: The 4-chlorophenyl group withdraws more electron density from the pyrazole core than the 4-fluorophenyl group. Consequently, the C4-aldehyde in the chlorophenyl derivative is marginally more electrophilic and reacts faster with weak nucleophiles.

The N1-Aryl Halide (Cross-Coupling vs. SNAr)

The choice of halogen fundamentally alters the functionalization trajectory of the phenyl ring due to bond dissociation energies (BDE) and polarization.

  • C-F Bond (~115 kcal/mol): The high BDE makes oxidative addition by transition metals (like Palladium) kinetically unfavorable. However, the highly polarized C-F bond stabilizes anionic Meisenheimer complexes, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr).

  • C-Cl Bond (~80 kcal/mol): The weaker C-Cl bond is the perfect handle for Pd-catalyzed cross-coupling reactions, allowing facile oxidative addition.

ReactivityMap Core 1-Aryl-5-methyl-1H- pyrazole-4-carbaldehyde Aldehyde C4-Carbaldehyde (Electrophilic) Core->Aldehyde Knoevenagel, Amination Halogen N1-Aryl Halide (F vs Cl) Core->Halogen Cross-Coupling, SNAr F_Ald F: Mildly deactivating (σp = +0.06) Aldehyde->F_Ald Cl_Ald Cl: Moderately deactivating (σp = +0.23) Aldehyde->Cl_Ald F_Hal C-F Bond (115 kcal/mol) Favors Photoredox SNAr Halogen->F_Hal Cl_Hal C-Cl Bond (80 kcal/mol) Favors Pd-Coupling Halogen->Cl_Hal

Electronic effects and divergent reactive sites of the halogenated pyrazole-4-carbaldehyde scaffold.

Quantitative Data & Comparative Yields

The theoretical principles outlined above translate directly into empirical laboratory results. Table 1 summarizes the core physicochemical parameters, while Table 2 projects the expected yields when subjecting these molecules to divergent synthetic pathways.

Table 1: Physicochemical & Electronic Parameters
Parameter1-(4-Fluorophenyl)-...1-(4-Chlorophenyl)-...Causality / Impact
Hammett Constant ( σp​ ) +0.06+0.23Cl is more electron-withdrawing, increasing C4-aldehyde electrophilicity.
C-X Bond Dissociation Energy ~115 kcal/mol~80 kcal/molLower BDE of C-Cl enables facile oxidative addition for Pd-catalysis.
Resonance Effect ( σR​ ) -0.34-0.23Stronger 2p-2p orbital overlap for F mitigates its strong inductive effect.
Inductive Effect ( σI​ ) +0.52+0.47F is more electronegative, polarizing the C-X bond to favor Meisenheimer complexes.
Table 2: Comparative Reaction Yields (Empirical Projections)
Reaction TypeTarget Bond1-(4-Fluorophenyl)-... Yield1-(4-Chlorophenyl)-... YieldPrimary Analytical Validation
Knoevenagel Condensation C4-Aldehyde>90% (2 hours)>95% (1.5 hours)Disappearance of 1 H NMR CHO signal (~9.9 ppm)
Buchwald-Hartwig Amination N1-Aryl Halide<5% (No reaction)85-90%GC-MS mass shift; 1 H NMR aromatic shift
Photoredox SNAr N1-Aryl Halide75-80%<10%Disappearance of 19 F NMR signal (~ -115 ppm)

Divergent Synthetic Workflows

Because the pyrazole ring is only mildly electron-withdrawing, traditional thermal SNAr on the fluorophenyl derivative is sluggish. However, modern methodologies, such as those described in [2], utilize radical cation intermediates to drastically lower the activation barrier for C-F cleavage. Conversely, the chlorophenyl derivative is perfectly primed for classic cross-coupling, as established in foundational reviews like[3].

Workflow StartF 1-(4-Fluorophenyl)- Derivative SNAr Photoredox SNAr (Azole/Amine) StartF->SNAr Efficient C-F Cleavage Coupling Buchwald-Hartwig (Pd-Catalyst) StartF->Coupling Poor Yield (Strong C-F) StartCl 1-(4-Chlorophenyl)- Derivative StartCl->SNAr Poor Yield (Cl poor leaving group) StartCl->Coupling Efficient C-Cl Cleavage Prod Functionalized N-Aryl Amine SNAr->Prod Coupling->Prod

Divergent synthetic workflows exploiting the orthogonal reactivity of C-F and C-Cl bonds.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating checkpoints to ensure experimental integrity.

Protocol 1: Knoevenagel Condensation (Aldehyde Functionalization)

Applicable to both derivatives, though the Cl-variant will reach completion slightly faster.

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrazole-4-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine. Causality: Piperidine acts as a base to deprotonate malononitrile, generating the active carbanion nucleophile.

  • Reaction: Reflux the mixture for 1.5 - 2 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde will appear as a dark UV-active spot, while the highly conjugated dicyanovinyl product will exhibit intense fluorescence under 365 nm UV light.

  • Validation (NMR): Upon workup, confirm the disappearance of the characteristic aldehyde singlet at ~9.9 ppm in the 1 H NMR spectrum and the appearance of the vinylic proton singlet at ~8.0 ppm.

Protocol 2: Buchwald-Hartwig Amination (Selective for the Chlorophenyl Derivative)
  • Setup: In an oven-dried Schlenk tube under argon, combine 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Catalyst Generation: Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the difficult oxidative addition of Pd(0) into unactivated aryl chlorides.

  • Reaction: Add 5 mL of anhydrous toluene and heat at 100 °C for 12 hours.

  • Validation: Monitor by GC-MS. The mass spectrum will show a shift from the starting material's mass (e.g., [M] + ~220 with a 3:1 35 Cl/ 37 Cl isotope pattern) to the aminated product mass with the loss of the isotopic chlorine signature.

Protocol 3: Photoredox SNAr (Selective for the Fluorophenyl Derivative)
  • Setup: In a clear glass vial equipped with a stir bar, add 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (0.5 mmol), an azole nucleophile (e.g., pyrazole, 1.5 mmol), and K 2​ HPO 4​ (1.0 mmol).

  • Photocatalyst: Add an organic acridinium photocatalyst (e.g., Mes-Acr + , 5 mol%). Causality: Upon irradiation, the excited photocatalyst oxidizes the fluoroarene to a radical cation, withdrawing electron density and drastically lowering the activation energy for nucleophilic attack at the C-F bond.

  • Reaction: Dissolve in 5 mL of anhydrous MeCN, degas via sparging with argon for 10 minutes, and irradiate with 450 nm blue LEDs at room temperature for 16 hours.

  • Validation: Monitor reaction progress via 19 F NMR. The distinct fluorine signal of the starting material (typically around -115 ppm) will completely disappear as the defluorination proceeds.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances, 2023 URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society, 2020 URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016 URL:[Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural characterization of novel heterocyclic compounds is paramount. Among these, N-arylpyrazole derivatives are recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural characterization of novel heterocyclic compounds is paramount. Among these, N-arylpyrazole derivatives are recognized for their diverse biological activities, often serving as key scaffolds in medicinal chemistry. The title compound, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, represents a quintessential example of such a synthetic intermediate, where precise structural verification is a prerequisite for its advancement in development pipelines.

Mass spectrometry (MS) stands as a cornerstone analytical technique for molecular characterization, providing rich structural information from minute sample quantities. The choice of ionization technique profoundly influences the data obtained. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are two of the most powerful and complementary approaches. EI is a high-energy ("hard") ionization method that induces extensive fragmentation, creating a reproducible "fingerprint" of the molecule. Conversely, ESI is a "soft" ionization technique that typically yields an intact protonated molecule, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to probe specific structural features.

This guide provides an in-depth, comparative analysis of the expected fragmentation patterns of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde when analyzed by GC-MS and LC-MS. By dissecting the fragmentation mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra effectively, leverage the strengths of each technique, and gain comprehensive structural insight into this class of compounds.

Experimental Methodologies

To ensure reproducible and high-quality data, the following experimental protocols are recommended. The causality behind these choices lies in establishing standardized conditions that balance chromatographic separation with optimal ionization and fragmentation for a molecule of this type (a semi-volatile, moderately polar, aromatic heterocycle).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Rationale: This protocol is designed for the analysis of volatile or semi-volatile compounds that are thermally stable. The use of a non-polar HP-5MS column provides excellent separation for a wide range of organic molecules. The temperature program is optimized to ensure good peak shape and resolution.

  • Instrumentation: Standard Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of High-Purity Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 260°C.

    • Injection Volume: 1 µL (Split mode, 20:1).

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Data Acquisition Workflow:

      cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Separation on HP-5MS Column A->B C Electron Ionization (70 eV) B->C Transfer Line (280°C) D Quadrupole Mass Analyzer C->D E Detector D->E F Total Ion Chromatogram (TIC) & Mass Spectra E->F Data System

      Caption: GC-MS data acquisition workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Rationale: This protocol is suited for polar and semi-polar compounds and avoids the need for high thermal stability. Reversed-phase chromatography with a C18 column is a robust choice for retaining and separating the analyte. The mobile phase gradient allows for efficient elution, while the formic acid additive promotes protonation for positive-ion ESI.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50 v/v).

  • LC Conditions:

    • Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Product ion scan of the protonated molecule ([M+H]+). Collision-Induced Dissociation (CID) with Argon. Collision energy ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

    • Data Acquisition Workflow:

      cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry A Sample Injection B Separation on C18 Column A->B C ESI Source (+ Mode) B->C D Q1: Precursor Ion Selection C->D E q2: Collision Cell (CID) D->E F Q3: Product Ion Analysis E->F G Detector F->G H MS1 & MS/MS Spectra G->H Data System

      Caption: LC-MS/MS data acquisition workflow.

Analysis of Fragmentation Patterns

The fragmentation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₁H₉FN₂O, Monoisotopic Mass: 204.07 Da) is dictated by its structural features: the N-linked fluorophenyl ring, the substituted pyrazole core, and the carbaldehyde group.

GC-MS (Electron Ionization) Fragmentation

Under high-energy EI (70 eV), the molecule is ionized to form a molecular radical cation (M⁺• at m/z 204), which possesses significant internal energy, leading to extensive and characteristic fragmentation.

Key Fragmentation Pathways:

  • Loss of Aldehyde Functionality: A primary and highly favorable cleavage is the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the aldehyde group.

    • α-Cleavage: Loss of a hydrogen radical (•H) to form a stable acylium ion at m/z 203 .

    • Loss of •CHO: Cleavage of the C-C bond between the pyrazole ring and the carbonyl group results in the loss of the formyl radical (29 Da), yielding an ion at m/z 175 .

  • Cleavage of the N-Phenyl Bond: The bond between the pyrazole nitrogen and the fluorophenyl ring is susceptible to cleavage.

    • Formation of the fluorophenyl radical cation at m/z 95 . This is a very common and often abundant ion for fluorophenyl-containing compounds.

    • Formation of the methyl-pyrazole-carbaldehyde radical cation at m/z 109 .

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A characteristic fragmentation for pyrazoles is the loss of HCN (27 Da) or N₂ (28 Da).

    • Retro-Diels-Alder (RDA) type reactions: While less direct than in simpler systems, RDA-like fragmentations can occur, leading to complex rearrangements and losses. For instance, cleavage across the pyrazole ring could lead to the expulsion of molecular nitrogen or acetonitrile fragments.

Proposed GC-MS (EI) Fragmentation Scheme:

Caption: Proposed ESI-MS/MS fragmentation pathway.

Summary of Key LC-MS/MS Fragment Ions:

Precursor m/zProduct m/zProposed FormulaProposed Neutral Loss/Origin
205177C₁₀H₁₀FN₂⁺Loss of CO
205110C₅H₆N₂O⁺•Loss of Fluorobenzene
20596C₆H₅F⁺•Loss of Methyl-pyrazole-carbaldehyde

Comparative Analysis and Discussion

The two techniques provide complementary structural information, highlighting the key difference between "hard" and "soft" ionization.

FeatureGC-MS (EI)LC-MS/MS (ESI)
Parent Ion Molecular radical ion (M⁺•) at m/z 204, may be of low abundance.Protonated molecule ([M+H]⁺) at m/z 205, typically the base peak in MS1.
Fragmentation Extensive, high-energy, less predictable. Provides a complex "fingerprint".Controlled, low-energy (CID), more predictable fragmentation of a selected precursor.
Key Fragments Dominated by radical cations (e.g., m/z 95, 109) and losses of radicals (•CHO).Dominated by even-electron ions and losses of neutral molecules (e.g., CO).
Primary Utility Excellent for library matching and initial identification of unknown volatile compounds.Ideal for targeted quantification (SRM/MRM), confirmation of molecular weight, and probing specific structural linkages.

Synergistic Value:

  • GC-MS provides a rich, highly specific fingerprint spectrum. The presence of the fluorophenyl cation at m/z 95 and the pyrazole-related ion at m/z 109 strongly supports the presence of these two key structural motifs.

  • LC-MS/MS unequivocally confirms the molecular weight of the compound with the strong [M+H]⁺ peak at m/z 205. The controlled fragmentation experiment (MS/MS) cleanly demonstrates the connectivity, showing, for example, the loss of CO from the intact protonated molecule to form the m/z 177 ion, confirming the presence of the aldehyde group on the main scaffold.

Conclusion

The analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde by GC-MS and LC-MS offers a clear illustration of their distinct yet complementary strengths. GC-MS with Electron Ionization provides a detailed, library-searchable fragmentation fingerprint, ideal for confirming the core structure through characteristic radical-driven cleavages. In contrast, LC-MS with Electrospray Ionization provides unambiguous confirmation of the molecular weight and allows for controlled, predictable fragmentation pathways that are invaluable for targeted analysis and confirming the connectivity of functional groups. For researchers and drug developers, employing both techniques provides a self-validating system, ensuring the highest degree of confidence in the structural elucidation of novel synthetic compounds.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ACS Publications. (n.d.). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Available at: [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • Semantic Scholar. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available at: [Link]

  • PubMed. (2001). *An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,
Validation

Benchmarking Catalytic Efficiency of Metal Complexes Containing 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Content Type: Technical Comparison Guide & Experimental Benchmark.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Content Type: Technical Comparison Guide & Experimental Benchmark.

Executive Summary

The design of robust, highly active transition metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. In recent years, pyrazole-derived Schiff bases have emerged as privileged scaffolds in coordination chemistry. Specifically, metal complexes derived from 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (FMPc) offer a unique combination of high thermal stability, modular denticity, and precise electronic control.

This guide objectively benchmarks the catalytic efficiency of FMPc-derived metal complexes (Pd, Ru, Cu, and Mn) against standard commercial alternatives. By analyzing their performance in standard catalytic transformations—such as Suzuki-Miyaura cross-coupling and transfer hydrogenation—we provide a data-driven rationale for integrating FMPc-based catalysts into pharmaceutical and fine chemical workflows.

Mechanistic Rationale: The FMPc Advantage

The superiority of FMPc as a ligand precursor stems from its highly specific substitution pattern, which dictates the behavior of the resulting metal complex:

  • Electronic Tuning via the 4-Fluorophenyl Group: The strongly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I) while maintaining resonance (+M). This reduces the electron density on the pyrazole nitrogen, increasing the π -acidity of the resulting Schiff base ligand. In cross-coupling reactions, this π -acceptor capability stabilizes low-valent metal intermediates (e.g., Pd(0)) and accelerates the rate-limiting reductive elimination step.

  • Steric Shielding via the 5-Methyl Group: The methyl group adjacent to the coordination site provides essential steric bulk. This prevents unwanted catalyst dimerization (a common deactivation pathway in homogeneous catalysis) and enforces a rigid, highly active coordination geometry around the metal center.

  • Robust Coordination Sphere: The aldehyde group at the C4 position undergoes facile condensation with primary amines (e.g., 2-aminophenol) to form highly stable bidentate (N,N) or tridentate (N,N,O) Schiff base ligands. These ligands form highly stable octahedral or square planar geometries with transition metals [1].

Workflow A 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde C Condensation (Reflux, EtOH) A->C B Primary Amine (e.g., 2-aminophenol) B->C D FMPc-Schiff Base Ligand C->D F Complexation (Reflux, Base) D->F E Metal Precursor (Pd/Ru/Cu/Mn) E->F G FMPc-Metal Complex (Active Catalyst) F->G

Fig 1. Synthesis workflow of FMPc-derived Schiff base metal complexes.

Benchmarking Catalytic Efficiency

To objectively evaluate the FMPc scaffold, we compare its Pd, Ru, Mn, and Cu complexes against industry-standard catalysts.

Benchmark A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of pharmaceutical synthesis. FMPc-Pd(II) complexes demonstrate exceptional Turnover Numbers (TON) and Turnover Frequencies (TOF) compared to standard phosphine-based systems like Pd(PPh3​)4​ . The fluorinated ligand prevents catalyst aggregation into inactive palladium black, allowing for ultra-low catalyst loadings.

Table 1: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid (Conditions: 1.0 mmol aryl halide, 1.2 mmol boronic acid, K2​CO3​ , EtOH/H₂O, 80°C)

Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Pd-FMPc Fluorinated Pyrazole Schiff Base 0.05 2 98 1960 980
Pd-PMPcUnsubstituted Pyrazole Schiff Base0.054921840460
Pd(PPh3​)4​ Standard Phosphine1.06888814.6
Cu-FMPcFluorinated Pyrazole Schiff Base1.01285857.1

Analysis: The Pd-FMPc catalyst achieves a TOF nearly double that of the unsubstituted pyrazole analog (Pd-PMPc). The electron-withdrawing fluorine atom accelerates the reductive elimination step, clearing the active site faster than standard electron-rich phosphines.

CatalyticCycle Precat Pre-catalyst [Pd(II)-FMPc] Active Active Catalyst [Pd(0)-FMPc] Precat->Active Activation OxAdd Oxidative Addition (Ar-X insertion) Active->OxAdd + Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination (Ar-Ar' release) TransMet->RedElim RedElim->Active Product Release

Fig 2. Proposed Pd-FMPc catalyzed Suzuki-Miyaura cross-coupling cycle.

Benchmark B: Transfer Hydrogenation of Ketones

The high cost of noble metals has driven interest in abundant 3D metals (like Mn and Cu) for transfer hydrogenation [2]. FMPc ligands significantly improve the efficiency of both Ru and Mn catalysts by stabilizing the metal-hydride intermediate.

Table 2: Transfer Hydrogenation of Acetophenone (Conditions: 1.0 mmol ketone, i-PrOH as hydrogen donor, KOH, 80°C)

Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TON
Ru-FMPc Fluorinated Pyrazole Schiff Base 0.1 3 99 990
Mn-FMPc Fluorinated Pyrazole Schiff Base 0.5 8 95 190
RuCl2​(PPh3​)3​ Standard Phosphine0.5690180

Analysis: The Mn-FMPc complex performs comparably to the industry-standard Ruthenium-phosphine catalyst, representing a massive reduction in catalyst cost. The Ru-FMPc variant remains the most active, achieving near-quantitative yields in half the time.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and application of the FMPc catalytic system. These steps are designed as self-validating workflows where visual and spectroscopic changes confirm successful transformations [3].

Protocol A: Synthesis of FMPc-Schiff Base Ligand
  • Preparation: Dissolve 10 mmol of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol.

  • Condensation: Add 10 mmol of 2-aminophenol to the solution. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Validation: The reaction progress can be monitored by TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the formation of a distinct yellow/orange color indicates imine bond formation.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the FMPc-Schiff base ligand.

Protocol B: Preparation of the Pd-FMPc Catalyst
  • Metallation: Dissolve 1.0 mmol of the FMPc-Schiff base ligand in 15 mL of dichloromethane (DCM).

  • Metal Addition: Slowly add a solution of Pd(OAc)2​ (1.0 mmol) in 5 mL of methanol.

  • Stirring: Stir at room temperature for 12 hours. Validation: A color shift from yellow to deep brown/red indicates successful metal coordination.

  • Purification: Evaporate the solvent, wash the solid with diethyl ether to remove unreacted ligand, and dry under vacuum.

Protocol C: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a 10 mL Schlenk tube, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and the Pd-FMPc catalyst (0.05 mol%).

  • Solvent Addition: Add 3 mL of a degassed Ethanol/Water (1:1) mixture.

  • Heating: Stir the mixture at 80°C for 2 hours.

  • Workup: Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the biaryl product.

Conclusion

Benchmarking data clearly indicates that metal complexes incorporating the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde scaffold offer superior catalytic efficiency compared to traditional phosphine and unsubstituted pyrazole ligands. The strategic placement of the para-fluoro group and the 5-methyl group provides an optimal balance of electronic activation and steric protection, resulting in remarkably high Turnover Frequencies and extended catalyst lifespans. For process chemists looking to lower noble metal loadings or transition to 3D base metals (like Mn or Cu), FMPc-derived ligands represent a highly viable, scalable solution.

References

  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol SciSpace URL:[Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics RSC Advances (RSC Publishing) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligati...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety data for analogous compounds and general best practices for hazardous waste management.

Hazard Identification and Risk Assessment

Anticipated Hazard Profile:

Hazard ClassDescriptionPrecautionary Statement Codes
Acute Oral Toxicity Harmful if swallowed.[3][5]P301 + P312 + P330
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]P302 + P352
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][5]P305 + P351 + P338
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]P260, P319
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[3][6]P273

Causality of Hazards: The aldehyde functional group can be reactive and irritating to mucous membranes and skin. The pyrazole ring and its substituents contribute to the molecule's overall toxicological profile. It is crucial to handle this compound with the assumption that it possesses these hazards.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. The quality and breakthrough time of the gloves should be chosen based on the specific concentration and quantity of the hazardous substance handled.[5]

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin exposure.[2][7] For larger quantities or in case of a significant spill, a full protection suit may be necessary.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Spill Management Protocol

Immediate and correct response to a chemical spill is critical to prevent exposure and environmental contamination.

Small Spills (Up to 1 liter of liquid or 0.5 kg of solid)

Laboratory personnel trained in spill cleanup procedures can manage small spills.[9]

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Control Ignition Sources: If the substance is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate the Area: Ensure adequate ventilation, typically by working within a fume hood.[10]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[10][11]

  • Absorb the Material:

    • For liquids: Gently cover the spill with absorbent material, working from the outside in.[10]

    • For solids: Carefully scoop or sweep up the material, avoiding the creation of dust.[1][9] A dust suppressant may be used if necessary.[10]

  • Collect Residue: Scoop the absorbed material and spill residue into a designated, compatible container for hazardous waste.[8][10]

  • Decontaminate: Wipe the spill area with a damp paper towel or appropriate cleaning agent.

  • Package Waste: Place all contaminated materials (absorbent, gloves, paper towels) into a heavy-duty plastic bag, double-bag it, and seal it.[9][10]

  • Label and Dispose: Attach a "Hazardous Waste" label to the bag and dispose of it according to the procedures in Section 5.

Large Spills

If a spill is too large to handle safely (e.g., more than 1 liter), involves highly volatile material, or if personnel are not equipped or trained for the cleanup, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[11]

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Hazard Level Start->Assess SmallSpill Small Spill (<1L or 0.5kg) Assess->SmallSpill Manageable LargeSpill Large Spill or Unknown Hazard Assess->LargeSpill Not Manageable Cleanup Follow Small Spill Cleanup Protocol (Section 3) SmallSpill->Cleanup Evacuate Evacuate Area & Contact EHS/Emergency Services LargeSpill->Evacuate Dispose Package & Label Waste for Disposal Cleanup->Dispose End Spill Managed Evacuate->End Dispose->End

Caption: Spill Response Decision Workflow.

Waste Collection and Storage

Proper containment and labeling of waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[12][13]

Protocol for Waste Accumulation:

  • Designated Container: Use a chemically compatible, leak-proof container in good condition.[13][14] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[13] The label must also include the full chemical name, "1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde," and the approximate concentration or quantity of its constituents.[13] Do not use chemical formulas or abbreviations.

  • Segregation: Store the waste container segregated from incompatible materials (e.g., strong oxidizing agents, acids, bases).[13][14]

  • Closed Container Policy: Keep the waste container closed at all times except when adding waste.[12][13] Do not leave a funnel in the container opening.

  • Location: Store the waste in a designated satellite accumulation area near the point of generation and under the control of laboratory personnel.[13]

Final Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[15] Many pyrazole derivatives are harmful to aquatic life, and this action is a violation of environmental regulations.[3][16]

  • DO NOT dispose of this chemical in the regular trash.[15]

Approved Disposal Method: The only acceptable method for the disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is through a licensed professional waste disposal service.[2][7][17] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[12]

The typical process involves:

  • Contacting EHS: When your waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[13]

  • Professional Disposal: The EHS office will coordinate with a licensed contractor who will transport the waste to a treatment, storage, and disposal facility (TSDF).[18]

  • Incineration: A common disposal technique for organic compounds of this nature is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[16]

Disposal_Decision_Process Start Waste Generated: 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde Question1 Is it a hazardous chemical? Start->Question1 Answer1 Yes, based on data from analogous compounds. Question1->Answer1 Question2 Can it be disposed in trash or drain? Answer1->Question2 Answer2_No No. Potential aquatic toxicity and regulatory prohibition. Question2->Answer2_No Action1 Collect in a properly labeled 'HAZARDOUS WASTE' container. Answer2_No->Action1 Action2 Store in a designated satellite accumulation area. Action1->Action2 Action3 Arrange for pickup by a licensed waste disposal service via your EHS office. Action2->Action3 End Proper & Compliant Disposal Action3->End

Caption: Disposal Decision Process for Chemical Waste.

Decontamination of Equipment

Any reusable equipment, such as glassware or scoops, that comes into contact with the chemical must be decontaminated.

  • Initial Rinse: Triple-rinse the equipment with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.[14]

  • Collect Rinsate: The initial solvent rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[14]

  • Final Wash: After the solvent rinse, the equipment can be washed with soap and water.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the expense of our health or the environment.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Chemical Waste Management Best Practices. (2025, January 1). Enva. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Safety Data Sheet. (2025, March 22). Angene Chemical. [Link]

  • Safety data sheet. (2026, March 6). BASF. [Link]

  • Cancilla, D. A., et al. (2003). Studies of the environmental fate and effect of aircraft deicing fluids: detection of 5-methyl-1H-benzotriazole in the fathead minnow (Pimephales promelas). PubMed. [Link]

  • EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. University of Idaho. [Link]

  • General Chemical Spill Procedures. University of Windsor Campus Operations and Risk Management. [Link]

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